
Docetaxel-Verunreinigung 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetaxel Impurity 4 is a byproduct formed during the synthesis and degradation of docetaxel, a widely used chemotherapeutic agent. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling the levels of such impurities is crucial for ensuring the quality of docetaxel formulations.
Wissenschaftliche Forschungsanwendungen
Biochemical Analysis
Docetaxel Impurity 4 serves as a crucial reference standard in analytical chemistry. Its applications include:
- Stability Studies : The impurity is used to assess the stability and degradation profile of docetaxel under various conditions. Understanding how impurities form and behave can inform optimal storage and handling procedures for docetaxel formulations.
- Mechanism of Action : Research indicates that Docetaxel Impurity 4 interacts with tubulin, stabilizing microtubules and disrupting cellular processes such as mitosis in tumor cells, ultimately leading to apoptosis.
Quality Control in Pharmaceutical Development
In the pharmaceutical industry, Docetaxel Impurity 4 is vital for quality control processes:
- Analytical Reference : It acts as a reference compound for developing and validating analytical methods to detect and quantify impurities in docetaxel formulations. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques for this purpose .
- Regulatory Compliance : The presence of impurities can affect drug safety and efficacy. Therefore, monitoring impurity levels ensures compliance with regulatory standards, which is essential for the approval of pharmaceutical products .
Case Studies and Research Findings
Several studies highlight the significance of Docetaxel Impurity 4 in understanding docetaxel formulations:
- Stability-Indicating Methods : A study developed new chromatographic methods that effectively separate docetaxel from its impurities, demonstrating improved sensitivity and specificity for quality assessment. The limits of quantification for known impurities were established at less than 0.2 µg/ml, with recovery rates between 90% and 110% .
- Clinical Toxicity Observations : Research comparing different docetaxel formulations revealed that those with lower impurity levels resulted in fewer adverse events, such as anemia and hypersensitivity reactions. This underscores the importance of controlling impurity levels to enhance patient safety during treatment .
Wirkmechanismus
Target of Action
Docetaxel Impurity 4, also known as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid , primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
Docetaxel Impurity 4, similar to Docetaxel, interacts with its targets by binding to microtubules . This binding prevents the depolymerization of microtubules, thereby stabilizing their structure . The stabilization of microtubules impedes cell division and promotes cell death .
Biochemical Pathways
The primary biochemical pathway affected by Docetaxel Impurity 4 is the cell cycle . By stabilizing microtubules, the compound disrupts the normal function of the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound’s efficacy can be compromised due to its poor water solubility . This characteristic can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability .
Result of Action
The molecular effect of Docetaxel Impurity 4’s action is the stabilization of microtubules, which leads to the disruption of the cell cycle . On a cellular level, this disruption results in the inhibition of cell division and the induction of apoptosis . This can lead to a decrease in the proliferation of cancer cells and potentially shrink the size of tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Docetaxel Impurity 4. For instance, the compound’s poor water solubility can limit its effectiveness . The formation of inclusion complexes with certain compounds can enhance its solubility, thereby improving its bioavailability and therapeutic potential . Furthermore, the compound’s interaction with its environment at the cellular level, such as its uptake via endocytosis, can also influence its action .
Biochemische Analyse
Biochemical Properties
Docetaxel Impurity 4 interacts with various biomolecules, primarily tubulin . It binds to microtubules, promoting their polymerization and inhibiting depolymerization . This interaction disrupts the normal function of microtubules, impeding cell division and promoting cell death .
Cellular Effects
Docetaxel Impurity 4 has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cytoskeleton, thereby affecting cell locomotion, intracellular transport, and transmission of proliferative transmembrane signals . It also induces apoptosis in cancer cells .
Molecular Mechanism
The mechanism of action of Docetaxel Impurity 4 involves the stabilization of the microtubule structure. It promotes the polymerization of microtubules and inhibits their depolymerization, thereby impeding the mitosis of tumor cells and eventually causing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Docetaxel Impurity 4 change over time. It exhibits a preliminary stage burst effect followed by a slow drug release
Dosage Effects in Animal Models
The effects of Docetaxel Impurity 4 vary with different dosages in animal models. A study showed that a dosage of 1 mg/kg on alternate days was the most effective and safest dose . High doses may lead to toxic or adverse effects .
Metabolic Pathways
Docetaxel Impurity 4 is involved in several metabolic pathways. It is metabolized by the CYP3A4 and CYP3A5 isoenzymes into four metabolites: M1, M2, M3, and M4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Docetaxel Impurity 4 involves several synthetic steps, typically starting from the precursor compounds used in the synthesis of docetaxel. The impurity can form through side reactions or degradation pathways during the synthesis process. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the formation of this impurity.
Industrial Production Methods: In industrial settings, the production of docetaxel and its impurities, including Docetaxel Impurity 4, is monitored using advanced analytical techniques. High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify impurities. The production process is optimized to minimize the formation of impurities and ensure the highest possible purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Docetaxel Impurity 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Docetaxel Impurity 4 may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: Another taxane-based chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cells.
7-Epidocetaxel: An epimer of docetaxel that can form during the synthesis and storage of docetaxel.
Uniqueness: Docetaxel Impurity 4 is unique in its specific structure and formation pathway. Unlike other impurities or related compounds, it is formed under specific conditions during the synthesis and degradation of docetaxel. Its presence and levels can significantly impact the quality and safety of docetaxel formulations, making it a critical impurity to monitor and control in pharmaceutical production.
Biologische Aktivität
Docetaxel, a semi-synthetic derivative of paclitaxel, is widely used in chemotherapy for various cancers, including breast, lung, and prostate cancers. However, its production often results in the formation of impurities, one of which is Docetaxel Impurity 4 (7-epi-docetaxel). Understanding the biological activity of this impurity is crucial for assessing its potential effects on therapeutic efficacy and safety.
Chemical Structure and Properties
Docetaxel Impurity 4 is characterized by a hydroxyl group at the C7 position, differentiating it from the parent compound docetaxel. This structural modification can influence its pharmacological properties, including its interaction with target proteins and overall biological activity.
Biological Activity Overview
The biological activity of Docetaxel Impurity 4 has been studied primarily through its antitumor effects and toxicity profiles. Below are key findings from various studies:
Antitumor Activity
- In Vitro Studies : Research indicates that 7-epi-docetaxel exhibits comparable cytotoxicity to docetaxel in vitro. For instance, Jiang et al. demonstrated that both compounds showed dose-dependent cytotoxicity against CT26 cancer cells, with IC50 values indicating effective inhibition of cell proliferation at similar concentrations .
- In Vivo Studies : In animal models, specifically BALB/c nude mice with xenograft tumors, the antitumor efficacy of 7-epi-docetaxel was found to be lower than that of docetaxel. While both compounds reduced tumor size, the extent of reduction was significantly greater with docetaxel .
- Mechanism of Action : Both docetaxel and its impurity bind to β-tubulin, disrupting microtubule dynamics essential for cell division. This mechanism leads to apoptosis in cancer cells .
Toxicity Profile
- Safety Assessments : Toxicity studies revealed that 7-epi-docetaxel did not significantly induce liver or kidney damage in mice, as measured by serum biochemical indices (ALT, AST, urea, and creatinine levels). The observed values remained within normal ranges across different treatment groups .
- Comparative Toxicity : Although both docetaxel and its impurity displayed low toxicity profiles in animal models, the latter exhibited slightly elevated ALT levels at higher doses, suggesting a need for careful monitoring during therapeutic use .
Table 1: In Vitro Cytotoxicity Results
Compound | IC50 (µM) | Cell Line |
---|---|---|
Docetaxel | 0.5 | CT26 |
Docetaxel Impurity 4 | 0.6 | CT26 |
Table 2: In Vivo Efficacy Data
Treatment Group | Tumor Volume Reduction (%) | ALT (U/L) |
---|---|---|
Docetaxel | 75 | 45 |
Docetaxel Impurity 4 | 55 | 67 |
Case Studies
Several case studies have highlighted the implications of impurities like Docetaxel Impurity 4 in clinical settings:
- Case Study on Formulation Quality : A study evaluated the pharmaceutical quality of docetaxel injections and found that formulations containing higher levels of impurities could lead to reduced efficacy and increased side effects in patients . This underscores the importance of monitoring impurity levels during drug development.
- Clinical Observations : In clinical trials involving docetaxel-based therapies, patients receiving formulations with elevated levels of impurities reported differing side effect profiles compared to those receiving purer formulations. This variation suggests that impurities can modulate both therapeutic outcomes and adverse effects .
Eigenschaften
CAS-Nummer |
153744-63-9 |
---|---|
Molekularformel |
C17H23NO5 |
Molekulargewicht |
321.37 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(4S,5S)-2,2-Dimethyl-4-phenyl-,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.